Cas no 1016714-02-5 ((6-Chloro-3-pyridinyl)(4-hydroxy-1-piperidinyl)methanone)

(6-Chloro-3-pyridinyl)(4-hydroxy-1-piperidinyl)methanone structure
1016714-02-5 structure
Product name:(6-Chloro-3-pyridinyl)(4-hydroxy-1-piperidinyl)methanone
CAS No:1016714-02-5
MF:C11H13ClN2O2
MW:240.686121702194
CID:5450149
PubChem ID:20119083

(6-Chloro-3-pyridinyl)(4-hydroxy-1-piperidinyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (6-Chloro-3-pyridinyl)(4-hydroxy-1-piperidinyl)methanone
    • Inchi: 1S/C11H13ClN2O2/c12-10-2-1-8(7-13-10)11(16)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2
    • InChI Key: HVAGPRXAJANMIU-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Cl)N=C1)(N1CCC(O)CC1)=O

Computed Properties

  • Exact Mass: 240.0665554g/mol
  • Monoisotopic Mass: 240.0665554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • Density: 1.362±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 444.8±45.0 °C(Predicted)
  • pka: 14.42±0.20(Predicted)

(6-Chloro-3-pyridinyl)(4-hydroxy-1-piperidinyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7436106-0.5g
1-(6-chloropyridine-3-carbonyl)piperidin-4-ol
1016714-02-5 95.0%
0.5g
$457.0 2025-03-11
Aaron
AR028LY7-50mg
1-(6-chloropyridine-3-carbonyl)piperidin-4-ol
1016714-02-5 95%
50mg
$188.00 2025-02-17
Aaron
AR028LY7-250mg
1-(6-chloropyridine-3-carbonyl)piperidin-4-ol
1016714-02-5 95%
250mg
$372.00 2025-02-17
Aaron
AR028LY7-500mg
1-(6-chloropyridine-3-carbonyl)piperidin-4-ol
1016714-02-5 95%
500mg
$654.00 2025-02-17
Aaron
AR028LY7-1g
1-(6-chloropyridine-3-carbonyl)piperidin-4-ol
1016714-02-5 95%
1g
$828.00 2023-12-16
Aaron
AR028LY7-2.5g
1-(6-chloropyridine-3-carbonyl)piperidin-4-ol
1016714-02-5 95%
2.5g
$1603.00 2023-12-16
Enamine
EN300-7436106-1.0g
1-(6-chloropyridine-3-carbonyl)piperidin-4-ol
1016714-02-5 95.0%
1.0g
$584.0 2025-03-11
Enamine
EN300-7436106-2.5g
1-(6-chloropyridine-3-carbonyl)piperidin-4-ol
1016714-02-5 95.0%
2.5g
$1147.0 2025-03-11
Enamine
EN300-7436106-0.1g
1-(6-chloropyridine-3-carbonyl)piperidin-4-ol
1016714-02-5 95.0%
0.1g
$176.0 2025-03-11
Enamine
EN300-7436106-10.0g
1-(6-chloropyridine-3-carbonyl)piperidin-4-ol
1016714-02-5 95.0%
10.0g
$2516.0 2025-03-11

Additional information on (6-Chloro-3-pyridinyl)(4-hydroxy-1-piperidinyl)methanone

Comprehensive Analysis of (6-Chloro-3-pyridinyl)(4-hydroxy-1-piperidinyl)methanone (CAS No. 1016714-02-5)

The compound (6-Chloro-3-pyridinyl)(4-hydroxy-1-piperidinyl)methanone, identified by its CAS No. 1016714-02-5, is a specialized chemical entity with significant potential in pharmaceutical and agrochemical research. This molecule features a unique structural combination of a 6-chloro-3-pyridinyl moiety and a 4-hydroxy-1-piperidinyl group, linked through a methanone bridge. Its distinct architecture makes it a subject of interest for drug discovery and material science applications.

In recent years, the demand for heterocyclic compounds like (6-Chloro-3-pyridinyl)(4-hydroxy-1-piperidinyl)methanone has surged, driven by their versatility in designing bioactive molecules. Researchers are particularly intrigued by its potential as a scaffold for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators, aligning with current trends in precision medicine and targeted therapy. The presence of both chloro and hydroxy functional groups enhances its reactivity, enabling diverse synthetic modifications.

From a synthetic chemistry perspective, CAS No. 1016714-02-5 exemplifies the growing focus on fragment-based drug design. Its piperidine core is a common motif in CNS-active compounds, while the pyridine ring contributes to improved lipophilicity and metabolic stability—key factors in modern pharmacokinetic optimization. These attributes have sparked discussions in forums about next-generation drug candidates and AI-assisted molecular modeling, reflecting its relevance in cutting-edge research.

Environmental and green chemistry considerations also apply to this compound. With increasing scrutiny on sustainable synthesis methods, researchers are exploring catalytic approaches to produce (6-Chloro-3-pyridinyl)(4-hydroxy-1-piperidinyl)methanone with reduced waste. This aligns with frequent search queries about eco-friendly heterocycle synthesis and atom-economical reactions, highlighting its intersection with industrial trends.

Analytical characterization of 1016714-02-5 typically involves advanced techniques like HPLC-MS and NMR spectroscopy, addressing common questions about compound purity verification. Its crystalline properties have also drawn attention in materials science, particularly for co-crystal engineering applications—a hot topic in pharmaceutical formulation circles.

In conclusion, (6-Chloro-3-pyridinyl)(4-hydroxy-1-piperidinyl)methanone represents a compelling case study in medicinal chemistry innovation. Its structural features and adaptable reactivity profile position it as a valuable building block for addressing contemporary challenges in drug development and materials design, while its synthesis pathways contribute to ongoing dialogues about sustainable chemistry practices.

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